molecular formula C19H16N2O3S B2955659 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034493-13-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2955659
CAS No.: 2034493-13-3
M. Wt: 352.41
InChI Key: ZKEHBDUWOWSUQQ-UHFFFAOYSA-N
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Description

The compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide is a hybrid molecule combining benzofuran and benzothiazole pharmacophores linked via a hydroxypropyl-carboxamide bridge. Benzothiazoles are well-documented for their anticancer, antimicrobial, and anti-inflammatory properties, while benzofuran derivatives are known for their neuroprotective and cytotoxic activities . The hydroxypropyl group may enhance solubility or modulate receptor binding, as seen in structurally related compounds .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-17(22)18-21-13-7-3-5-9-15(13)25-18/h2-10,23H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEHBDUWOWSUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves coupling the benzofuran and benzothiazole moieties through a suitable linker, such as a hydroxypropyl group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of high-throughput reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and benzothiazole rings can engage in π-π stacking interactions and hydrogen bonding with target proteins, leading to inhibition or modulation of their activity . This compound may also induce oxidative stress in cells, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Benzothiazole Derivatives

Several benzothiazole-based compounds with acetamide linkages have been synthesized and studied for bioactivity:

a) N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
  • Structure : Benzothiazole core linked to a furan-piperazine-acetamide group.
  • Synthesis : Derived from N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and 1-(2-furoyl)piperazine .
b) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
  • Structure : Benzothiazole core with a methylpiperazine-acetamide substituent.
  • Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine .

Comparison with Target Compound :
The target molecule replaces the piperazine/furan groups in BZ-I/BZ-IV with a benzofuran-hydroxypropyl moiety. This substitution may alter pharmacokinetics (e.g., lipophilicity) and target selectivity.

Hydroxypropyl-Containing Bioactive Compounds

a) (+)-N-(2-Hydroxypropyl)lindcarpine
  • Structure : Aporphine alkaloid with a hydroxypropyl group.
  • Activity : Cytotoxic against P-388 murine leukemia cells (IC₅₀ = 3.9 μg/mL) .
b) Dioleoyl EDTHP-Monium Methosulfate
  • Structure : Quaternary ammonium compound with hydroxypropyl and oleoyl chains.
  • Function : Used in cosmetics as an antistatic agent, indicating hydroxypropyl’s role in modifying surface activity .

Comparison with Target Compound :
The hydroxypropyl group in the target compound may similarly influence solubility or receptor interactions, though its benzothiazole-benzofuran core distinguishes it from these analogs.

Benzofuran Derivatives

a) N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3-chlorophenyl)propanamide (BF95994)
  • Structure : Benzofuran-hydroxypropyl linked to a chlorophenyl-propanamide group.
  • Properties : Molecular weight 357.83 g/mol; structurally similar to the target compound but lacks the benzothiazole moiety .
  • Activity: No bioactivity data provided in the evidence.

Comparison with Target Compound :
The substitution of benzothiazole-carboxamide for chlorophenyl-propanamide in BF95994 may confer distinct electronic and steric properties, affecting binding to biological targets.

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Functional Groups Bioactivity (IC₅₀ or Function) Reference
Target Compound Benzothiazole + Benzofuran Hydroxypropyl-carboxamide Not reported -
BZ-I Benzothiazole Furan-piperazine-acetamide Anticancer (qualitative)
BZ-IV Benzothiazole Methylpiperazine-acetamide Anticancer (qualitative)
(+)-N-(2-Hydroxypropyl)lindcarpine Aporphine alkaloid Hydroxypropyl 3.9 μg/mL (P-388 cells)
BF95994 Benzofuran Chlorophenyl-propanamide Not reported
Dioleoyl EDTHP-Monium Methosulfate Quaternary ammonium Hydroxypropyl + Oleoyl Antistatic agent

Research Implications and Limitations

  • Structural Insights : The hydroxypropyl group and benzothiazole-benzofuran hybrid may synergize to enhance bioactivity, but direct evidence is lacking.
  • Data Gaps: No cytotoxic or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons rely on structural parallels.

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